2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

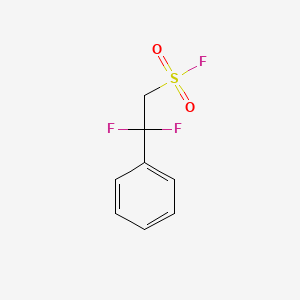

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7F3O2S and a molecular weight of 224.2 g/mol . This compound is characterized by the presence of two fluorine atoms, a phenyl group, and a sulfonyl fluoride group attached to an ethane backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride typically involves the reaction of 2,2-difluoro-2-phenylethanol with sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form 2,2-difluoro-2-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

Sulfonamides: Formed by substitution with amines

Sulfonates: Formed by substitution with alcohols

Sulfonothioates: Formed by substitution with thiols

2,2-Difluoro-2-phenylethanol: Formed by reduction

Sulfonic Acids and Sulfonyl Chlorides: Formed by oxidation

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to enzyme inhibition . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylethane-1-sulfonyl fluoride: Similar structure but lacks the fluorine atoms.

2,5-Difluorobenzenesulfonyl fluoride: Contains a benzene ring instead of an ethane backbone.

Uniqueness

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a sulfonyl fluoride group, which enhances its reactivity and specificity in chemical reactions. The fluorine atoms increase the compound’s stability and lipophilicity, making it more effective in biological applications .

Biologische Aktivität

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DFPSF) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly in enzyme inhibition. This article explores its mechanisms of action, biological implications, and relevant research findings.

DFPSF is characterized by the molecular formula C8H7F3O2S and a molecular weight of 224.20 g/mol. Its structure includes a sulfonyl fluoride functional group, which is known for its electrophilic properties that facilitate interactions with various biomolecules.

The primary mechanism through which DFPSF exerts its biological effects is via covalent modification of target enzymes. This irreversible inhibition is particularly significant in the context of serine hydrolases, such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids.

Enzyme Inhibition

Research has demonstrated that DFPSF inhibits FAAH by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from hydrolyzing fatty acid amides, leading to increased levels of these signaling molecules in biological systems .

Biological Activity

DFPSF has shown potential in various biological assays:

- Inhibition of FAAH : Studies indicate that DFPSF acts as a potent inhibitor of FAAH, which has implications for pain relief and anxiety treatment due to the role of endocannabinoids in these processes .

- Selectivity : DFPSF exhibits selectivity towards FAAH over other serine hydrolases, making it a valuable tool for studying endocannabinoid signaling pathways .

Research Findings

Several studies have investigated the biological activity of DFPSF:

Case Study 1: Inhibition Profile

A study evaluated the inhibitory effects of DFPSF on recombinant rat and human FAAH. The results indicated that DFPSF demonstrated similar potency against both isoforms, suggesting its potential for therapeutic applications across species .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of sulfonyl fluorides has shown that modifications to the phenyl ring can enhance inhibitory activity. For instance, adding bulky substituents increases binding affinity to FAAH while maintaining selectivity over other targets .

Data Summary

The following table summarizes key findings regarding the biological activity and inhibitory potency of DFPSF compared to other sulfonyl fluorides:

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | FAAH | 0.5 | High |

| Hexadecyl sulfonylfluoride (AM374) | FAAH | 0.3 | Moderate |

| Phenylmethane sulfonyl fluoride (PMSF) | Various serine hydrolases | 10 | Low |

Eigenschaften

IUPAC Name |

2,2-difluoro-2-phenylethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPNEHMWZPXVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.